molecular formula C₂₉H₄₈O₃ B1147352 [(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate CAS No. 13027-26-4

[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate

Cat. No. B1147352
CAS RN: 13027-26-4
M. Wt: 444.69
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate, also known as [(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate, is a useful research compound. Its molecular formula is C₂₉H₄₈O₃ and its molecular weight is 444.69. The purity is usually 95%.
BenchChem offers high-quality [(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vitamin E Analogue Study

[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate has been studied as a vitamin E analogue. Research comparing the bioactivities of various acetates, including this compound, in a rat curative myopathy bioassay, showed that its stereoisomers are slightly more active than α-tocopheryl acetate stereoisomers (Ingold, Burton, Foster, & Hughes, 1990).

Designer Scaffold in Syntheses

The compound has been used as a designer scaffold in syntheses of heterocyclic scaffolds. It was utilized in optically pure form for stereoselective CC bond formation, leading to valuable heterocyclic building blocks (Pandey, Gaikwad, & Gadre, 2012).

Chemoenzymatic Synthesis Application

It has also been involved in the chemoenzymatic synthesis of the HMG‐CoA reductase inhibitor Rosuvastatin and natural Styryl lactone Cryptomoscatone E1. This application highlights its utility in the synthesis of significant pharmacological agents (Ramesh et al., 2017).

In Organic Synthesis and Chemical Transformations

Its derivatives have been used in various organic synthesis processes and chemical transformations, demonstrating the compound’s versatility in creating complex molecular structures (Fleming, Maiti, & Ramarao, 2003).

properties

IUPAC Name

[(2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O3/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-17-29(7)18-16-26-20-27(31-25(6)30)19-24(5)28(26)32-29/h19-23H,8-18H2,1-7H3/t22-,23-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGGOZSKJGOUCF-VDWGHMIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate

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